
3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C18H12BrFN2O2S and its molecular weight is 419.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
3-((2-(4-Bromophenyl)-2-Oxoethyl)Thio)-1-(3-Fluorophenyl)Pyrazin-2(1H)-One and its derivatives have been explored in the context of anticancer activity. For instance, a study by Seo et al. (2019) identified a compound with a similar structure, demonstrating significant inhibition of cell viability in prostate and breast cancer cells. The compound induced apoptosis through caspase-3 activation and cleavage of PARP in these cancer cells, suggesting potential as an anticancer agent (Seo et al., 2019).
Molecular Structure and Spectral Investigations
The molecular structure and spectral characteristics of compounds related to this compound have been a subject of interest. Sathish et al. (2018) focused on synthesizing and characterizing a compound with a similar structure, using techniques like X-ray diffraction and NMR. This study provides insights into the molecular geometry and potential applications in various fields (Sathish et al., 2018).
Synthesis and Reactions
Ibrahim et al. (2002) discussed the synthesis and reactions of compounds with a structure related to this compound. Their research shed light on the conversion and behavior of these compounds under various conditions, opening avenues for further chemical exploration and application (Ibrahim et al., 2002).
Antidiabetic Activity
The study by Faidallah et al. (2016) explored the potential of fluoropyrazolesulfonylurea and thiourea derivatives, similar to the compound , as antidiabetic agents. This research highlighted the significant antidiabetic activity of these compounds, alongside their drug-like properties, suggesting their utility in antidiabetic drug discovery (Faidallah et al., 2016).
Antiinflammatory and Analgesic Activities
Research on derivatives of this compound has also demonstrated significant antiinflammatory and analgesic activities. A study by Menozzi et al. (1992) found that certain derivatives exhibited these activities in animal models, comparable to traditional drugs like acetylsalicylic acid (Menozzi et al., 1992).
Catalytic Applications
Sharma et al. (2013) investigated the catalytic applications of palladium(II) complexes derived from a compound structurally similar to the one . Their research uncovered the potential of these complexes in catalyzing Suzuki-Miyaura coupling reactions, showcasing the versatility of these compounds in chemical synthesis (Sharma et al., 2013).
Propiedades
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN2O2S/c19-13-6-4-12(5-7-13)16(23)11-25-17-18(24)22(9-8-21-17)15-3-1-2-14(20)10-15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFXGSWRKUPDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
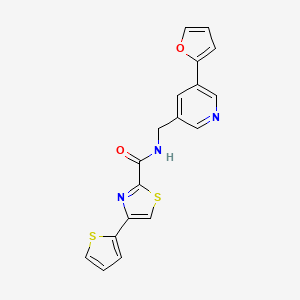
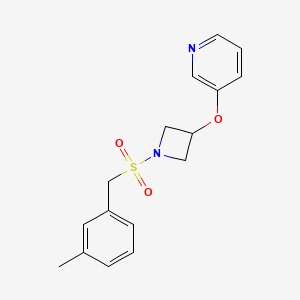
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2989322.png)
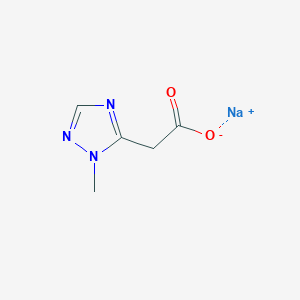
![methyl 5-[({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2989325.png)
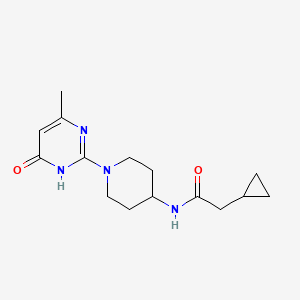
![1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane](/img/structure/B2989327.png)
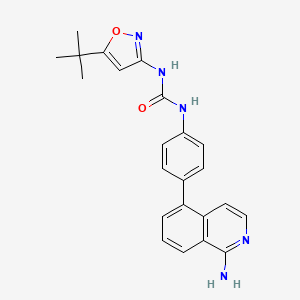
![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/new.no-structure.jpg)
![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2989332.png)
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone](/img/structure/B2989335.png)
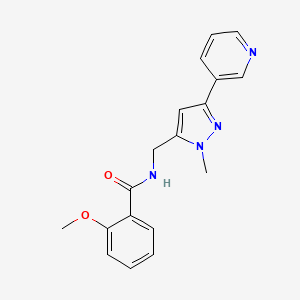
![3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide](/img/structure/B2989338.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2989339.png)
